1-Bromo-3-ethyladamantane

Description

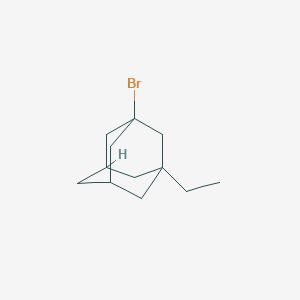

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-ethyladamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19Br/c1-2-11-4-9-3-10(5-11)7-12(13,6-9)8-11/h9-10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUUCNKWMKRZRGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC3CC(C1)CC(C3)(C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370802 | |

| Record name | 1-bromo-3-ethyladamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878-61-5 | |

| Record name | 1-bromo-3-ethyladamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 1-Bromo-3-ethyladamantane

An In-Depth Technical Guide to the Physicochemical Properties of 1-Bromo-3-ethyladamantane

This technical guide provides a comprehensive overview of the physicochemical properties, analytical characterization, and handling of 1-Bromo-3-ethyladamantane. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven methodologies to serve as a definitive resource for working with this important synthetic intermediate.

Introduction: The Significance of a Rigid Scaffold

Adamantane and its derivatives are three-dimensional, rigid, and highly lipophilic cage-like hydrocarbons. This unique structure imparts desirable properties such as thermal stability, chemostability, and a predictable three-dimensional orientation. 1-Bromo-3-ethyladamantane is a functionalized derivative that serves as a valuable building block in medicinal chemistry and materials science. The tertiary bromide at a bridgehead position provides a reactive site for nucleophilic substitution, allowing for the introduction of diverse functional groups, while the ethyl group modifies the molecule's lipophilicity and steric profile. Understanding its core physicochemical properties is paramount for its effective use in synthesis, purification, and formulation.

Section 1: Molecular Identity and Core Properties

The foundational characteristics of a molecule dictate its behavior in any chemical or biological system. 1-Bromo-3-ethyladamantane is identified by a unique set of identifiers and possesses a distinct molecular structure that defines its properties.

| Property | Value | Source(s) |

| CAS Number | 878-61-5 | [1] |

| Molecular Formula | C₁₂H₁₉Br | [1] |

| Molecular Weight | 243.18 g/mol | [1][2] |

| Canonical SMILES | CCC12CC3CC(CC(Br)(C3)C1)C2 | [1] |

| InChIKey | QUUCNKWMKRZRGC-UHFFFAOYSA-N | [1] |

Section 2: Physical and Thermal Properties

The physical state, solubility, and thermal stability of 1-Bromo-3-ethyladamantane are critical parameters for its storage, handling, and application in chemical reactions.

| Property | Value | Conditions | Source(s) |

| Melting Point | 23-24 °C | Ambient Pressure | [1][2] |

| Boiling Point | 114-115 °C | at 3.5 mmHg | [1] |

| Boiling Point | 124 °C | Not specified | [2] |

| Density (Predicted) | 1.344 ± 0.06 g/cm³ | 20 °C, 760 Torr | [2] |

| Flash Point (Predicted) | 115.6 ± 8.4 °C | - | [2] |

Causality Behind Properties: The Adamantane Influence

The adamantane cage is a sterically bulky and non-polar scaffold. This inherent lipophilicity is the primary driver of the compound's solubility. As a halogenated hydrocarbon, it is unable to form significant hydrogen bonds with polar solvents like water.[3] Consequently, its solubility is low in aqueous media but high in non-polar organic solvents.[3][4] The melting point of 23-24 °C indicates that it exists as a low-melting solid or liquid at standard room temperature, a crucial consideration for handling and weighing.[1][2] The high boiling point, even under reduced pressure, is a result of its relatively high molecular weight and the stable, compact structure of the adamantane core.

Expected Solubility Profile

Based on the principle of "like dissolves like," the following solubility behavior is predicted:

| Solvent Class | Example Solvents | Expected Solubility |

| Polar Protic | Water, Ethanol | Insoluble to Very Slightly Soluble |

| Polar Aprotic | Acetonitrile, DMSO | Sparingly Soluble to Soluble |

| Non-Polar | Hexane, Toluene | Soluble |

| Halogenated | Dichloromethane, Chloroform | Soluble |

Section 3: Analytical Characterization and Protocols

Verifying the identity and purity of 1-Bromo-3-ethyladamantane is essential for any downstream application. A multi-technique approach involving chromatography and spectroscopy provides a self-validating system for quality control.

Chromatographic Purity Assessment

Chromatography is the gold standard for assessing the purity of organic compounds by separating the main component from impurities. Given the volatility and non-polar nature of adamantane derivatives, both Gas Chromatography (GC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) are highly effective methods.[5][6]

-

Gas Chromatography (GC): This is the preferred method for volatile and thermally stable compounds like 1-Bromo-3-ethyladamantane.[6] It offers high resolution, speed, and, when coupled with a mass spectrometer (GC-MS), provides both purity data and structural information on any separated impurities.

-

Reversed-Phase HPLC (RP-HPLC): RP-HPLC is a robust alternative, particularly if the compound might contain non-volatile impurities.[5] The non-polar nature of the analyte dictates the use of a non-polar stationary phase (like C18) and a polar mobile phase.[7][8] Retention is primarily driven by hydrophobic interactions.[9]

This protocol outlines a standard method for determining the purity of 1-Bromo-3-ethyladamantane.

-

Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a volatile solvent such as dichloromethane or hexane.

-

Instrumental Conditions:

-

Column: A standard non-polar column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Injector: Split/splitless injector, set to 250 °C. A 1 µL injection volume with a 50:1 split ratio is a good starting point.

-

Oven Program:

-

Initial Temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

Detector: Flame Ionization Detector (FID) at 300 °C.

-

-

Data Analysis: The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram (Area % method).

This protocol provides a framework for developing an RP-HPLC method.

-

System Preparation: Use an HPLC system equipped with a UV detector.

-

Mobile Phase Preparation: Prepare an isocratic mobile phase of Acetonitrile:Water (e.g., 85:15 v/v). Filter and degas the mobile phase before use.

-

Sample Preparation: Prepare a ~0.5 mg/mL solution of the sample in Acetonitrile.

-

Instrumental Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detector: UV detection at 210 nm (as adamantanes lack a strong chromophore, low wavelength detection is necessary).

-

-

Trustworthiness through Validation: Run a blank (injection of mobile phase) to ensure no system peaks interfere. The retention time of the main peak should be consistent across multiple injections.

Spectroscopic Structural Elucidation

Spectroscopic techniques provide an unambiguous confirmation of the molecular structure.

-

Expert Insight: For adamantane derivatives, GC-MS with Electron Ionization (EI) is highly effective.[10] The mass spectrum provides two critical pieces of information: the molecular weight from the molecular ion (M⁺) and structural clues from fragmentation patterns.

-

Expected Spectrum:

-

Molecular Ion (M⁺): A pair of peaks of nearly equal intensity will be observed at m/z 242 (for the ⁷⁹Br isotope) and m/z 244 (for the ⁸¹Br isotope). This 1:1 isotopic pattern is a definitive indicator of a single bromine atom in the molecule.[10]

-

Key Fragment: The most significant fragment will be the adamantyl cation resulting from the loss of the bromine radical, observed at m/z 163 ([C₁₂H₁₉]⁺).

-

-

Expert Insight: NMR spectroscopy maps the carbon-hydrogen framework of the molecule, confirming the connectivity of the atoms. Spectra are typically recorded in deuterated chloroform (CDCl₃).

-

Expected ¹H NMR Spectrum:

-

Adamantyl Protons: A series of broad, overlapping multiplets between approximately δ 1.5-2.5 ppm . The rigid cage structure leads to complex splitting patterns.

-

Ethyl Group Protons: A distinct quartet (CH₂) and triplet (CH₃) will be visible, likely in the δ 0.8-1.5 ppm region.

-

-

Expected ¹³C NMR Spectrum:

-

C-Br Carbon: A quaternary carbon signal significantly downfield, characteristic of a carbon bonded to an electronegative halogen.

-

Adamantyl Carbons: Multiple signals corresponding to the CH and CH₂ groups of the cage.

-

Ethyl Group Carbons: Two distinct signals for the CH₂ and CH₃ carbons.

-

-

Expert Insight: IR spectroscopy identifies the functional groups present in the molecule.

-

Expected Absorption Bands:

-

C-H Stretching (sp³): Strong, sharp peaks in the 2850-3000 cm⁻¹ region, characteristic of the adamantyl and ethyl C-H bonds.

-

C-H Bending: Peaks in the 1350-1470 cm⁻¹ region.

-

C-Br Stretching: A peak in the fingerprint region, typically between 500-650 cm⁻¹ .

-

Section 4: Safety, Handling, and Storage

While specific toxicity data for 1-Bromo-3-ethyladamantane is not widely available, prudent laboratory practices for handling halogenated organic compounds should be strictly followed. Data from analogous compounds like 1-bromoadamantane serve as a reliable guide.[11][12]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., neoprene), safety goggles or a face shield, and a lab coat.[13][14]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[11][15] Avoid all personal contact.[11]

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[12][13] Keep the container tightly sealed.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for halogenated organic waste.

References

-

1-bromo-3-ethyladamantane - 878-61-5, C12H19Br, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

-

Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs. [https://jordilabs.com/ Jordi-Labs-Reverse-Phase-Normal-Phase-HPLC.pdf]([Link] Jordi-Labs-Reverse-Phase-Normal-Phase-HPLC.pdf)

-

Reversed-phase chromatography - Wikipedia. Wikipedia. [Link]

-

How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]

-

Reversed Phase HPLC Columns. Phenomenex. [Link]

-

HPLC Separation Modes. Waters. [Link]

-

Gas chromatography of halogenated adamantanes. ResearchGate. [Link]

-

Principles Of Drug Action 1, Spring 2005, Halogenated Hydrocarbons. CUNY. [Link]

-

Haloalkanes and Haloarenes. NCERT. [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 1-BROMO-3-ETHYLADAMANTANE CAS#: 878-61-5 [m.chemicalbook.com]

- 3. webhome.auburn.edu [webhome.auburn.edu]

- 4. ncert.nic.in [ncert.nic.in]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 8. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]

- 9. jordilabs.com [jordilabs.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. fishersci.com [fishersci.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. aksci.com [aksci.com]

An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromo-3-ethyladamantane

Foreword: The Strategic Importance of Adamantane Derivatives in Modern Drug Discovery

The adamantane cage, a rigid, lipophilic, and thermodynamically stable hydrocarbon structure, has emerged as a privileged scaffold in medicinal chemistry. Its unique three-dimensional geometry allows for precise spatial orientation of functional groups, leading to enhanced binding affinity and selectivity for various biological targets. Furthermore, the bulky nature of the adamantane moiety can improve the pharmacokinetic profile of drug candidates by hindering metabolic degradation. 1-Bromo-3-ethyladamantane is a key functionalized derivative, serving as a versatile building block for the synthesis of a wide range of pharmacologically active compounds. This guide provides a comprehensive overview of its synthesis and detailed characterization, offering researchers and drug development professionals the foundational knowledge required for its effective utilization.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of 1-Bromo-3-ethyladamantane is paramount for its synthesis, purification, and handling.

| Property | Value | Reference(s) |

| CAS Number | 878-61-5 | [1] |

| Molecular Formula | C₁₂H₁₉Br | [1] |

| Molecular Weight | 243.19 g/mol | [1] |

| Melting Point | 23-24 °C | [1] |

| Boiling Point | 114-115 °C at 3.5 mmHg | [1] |

| Appearance | White to off-white solid |

Synthesis of 1-Bromo-3-ethyladamantane: A Mechanistic and Practical Approach

The most direct and widely employed method for the synthesis of 1-Bromo-3-ethyladamantane is the electrophilic bromination of 1-ethyladamantane. This reaction leverages the inherent stability of the tertiary bridgehead carbocation of the adamantane core.

Reaction Principle: Electrophilic Substitution at a Tertiary Bridgehead Carbon

The adamantane cage possesses four equivalent tertiary bridgehead carbons. The ethyl substituent at one of these positions does not significantly alter the reactivity of the remaining three bridgehead positions towards electrophilic attack. The reaction with elemental bromine, often facilitated by a Lewis acid catalyst or conducted under free-radical conditions, proceeds via the formation of a stable adamantyl carbocation intermediate. The bromide ion then acts as a nucleophile to yield the final product. The choice of reaction conditions is critical to ensure high selectivity for the desired monobrominated product and to minimize the formation of di- or poly-brominated byproducts.

A foundational method for the synthesis of 1-alkyl-3-bromoadamantanes was reported in the Journal of Medicinal Chemistry in 1982.[1] While the full experimental text is proprietary, the principles outlined in this and other similar adamantane bromination procedures provide a robust framework for the synthesis.

Experimental Protocol: Bromination of 1-Ethyladamantane

This protocol is a representative procedure based on established methods for the bromination of analogous adamantane derivatives.

Materials:

-

1-Ethyladamantane

-

Elemental Bromine (Br₂)

-

Anhydrous Ferric Bromide (FeBr₃) or Aluminum Bromide (AlBr₃) (optional, as a Lewis acid catalyst)

-

Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) as a solvent

-

Saturated aqueous sodium bisulfite (NaHSO₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Workflow for the Synthesis of 1-Bromo-3-ethyladamantane:

Sources

An In-depth Technical Guide to the Solubility and Stability of 1-Bromo-3-ethyladamantane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-ethyladamantane is a key intermediate in the synthesis of various pharmacologically active compounds. Its rigid, three-dimensional adamantane core imparts unique physicochemical properties that are of significant interest in medicinal chemistry. Understanding the solubility and stability of this compound is paramount for its effective use in synthetic protocols, formulation development, and for ensuring the quality and shelf-life of resulting active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the known physicochemical properties of 1-Bromo-3-ethyladamantane, along with detailed experimental protocols for the determination of its solubility and for the assessment of its stability under various stress conditions.

Physicochemical Properties of 1-Bromo-3-ethyladamantane

A summary of the key physicochemical properties of 1-Bromo-3-ethyladamantane is presented in Table 1. These properties are fundamental to understanding the compound's behavior in different solvent systems and under various physical conditions.

| Property | Value | Reference |

| CAS Number | 878-61-5 | [1][2] |

| Molecular Formula | C₁₂H₁₉Br | [1][2] |

| Molecular Weight | 243.18 g/mol | [3] |

| Appearance | White to Off-White Solid | [3] |

| Melting Point | 23-24 °C | [1] |

| Boiling Point | 114-115 °C (at 3.5 mmHg) | [1] |

| Density | 1.344 ± 0.06 g/cm³ (predicted) | [3] |

Molecular Structure:

The structure of 1-Bromo-3-ethyladamantane is characterized by a bulky adamantane cage with a bromine atom and an ethyl group attached to two of the bridgehead carbon atoms.

Molecular structure of 1-Bromo-3-ethyladamantane.

Solubility Profile

The solubility of an API intermediate is a critical parameter that influences reaction kinetics, purification strategies, and formulation design. Currently, there is limited quantitative solubility data for 1-Bromo-3-ethyladamantane in the public domain. The available qualitative information is summarized in Table 2.

| Solvent | Solubility | Reference |

| Chloroform | Slightly Soluble | [3] |

| Ethyl Acetate | Slightly Soluble | [3] |

Given the lipophilic nature of the adamantane core, it is expected to be soluble in a range of non-polar and moderately polar organic solvents. To enable robust process development, quantitative solubility determination is essential.

Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the quantitative solubility of 1-Bromo-3-ethyladamantane in a range of pharmaceutically relevant solvents at various temperatures.

Materials:

-

1-Bromo-3-ethyladamantane (of known purity)

-

Selected solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, tetrahydrofuran, toluene, heptane, water)

-

Thermostatically controlled shaker bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system with a Flame Ionization Detector (FID).

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of 1-Bromo-3-ethyladamantane to a known volume of each selected solvent in sealed flasks. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the flasks in a thermostatically controlled shaker bath set at the desired temperature (e.g., 25 °C, 37 °C). Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the flasks to stand undisturbed at the set temperature for at least 2 hours to permit the settling of undissolved solid.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a suitable syringe filter to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of 1-Bromo-3-ethyladamantane in the diluted solution using a validated HPLC or GC method.

-

Calculation: Calculate the solubility in units of mg/mL or mol/L.

-

Temperature Dependence: Repeat the experiment at different temperatures to assess the temperature dependency of solubility.

Workflow for quantitative solubility determination.

Chemical Stability

The chemical stability of 1-Bromo-3-ethyladamantane is a critical attribute that can affect its storage, handling, and use in synthesis. Forced degradation studies are essential to identify potential degradation pathways and degradation products, which is a key requirement for regulatory submissions.[4][5]

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to predict its degradation profile.[6][7]

Objective: To investigate the intrinsic stability of 1-Bromo-3-ethyladamantane under various stress conditions and to identify potential degradation products.

General Procedure:

-

Prepare solutions of 1-Bromo-3-ethyladamantane in appropriate solvents.

-

Expose the solutions to the stress conditions outlined below.

-

Withdraw samples at predetermined time points.

-

Analyze the samples using a stability-indicating analytical method (e.g., HPLC, LC-MS) to quantify the remaining 1-Bromo-3-ethyladamantane and to detect and identify any degradation products.

Stress Conditions:

-

Hydrolytic Degradation:

-

Acidic Conditions: Treat a solution of the compound with an acid (e.g., 0.1 N HCl) and heat (e.g., 60 °C).

-

Basic Conditions: Treat a solution of the compound with a base (e.g., 0.1 N NaOH) and heat (e.g., 60 °C).

-

Neutral Conditions: Reflux a solution of the compound in water.

-

-

Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) for a specified period.

Workflow for forced degradation studies.

Analytical Methodologies

The lack of a strong chromophore in the adamantane structure can present challenges for UV-based detection methods.[8] Therefore, derivatization may be necessary to enhance detection sensitivity, especially for trace-level analysis.[8] However, for concentration monitoring in solubility and stability studies, direct detection by HPLC-UV at low wavelengths (e.g., <220 nm) or by using a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) may be feasible. Gas Chromatography with Flame Ionization Detection (GC-FID) is also a suitable technique for the analysis of this volatile compound. For the identification of degradation products, hyphenated techniques such as LC-MS or GC-MS are indispensable.

Conclusion

1-Bromo-3-ethyladamantane is a valuable synthetic intermediate with a unique lipophilic and rigid structure. While some of its fundamental physicochemical properties are known, there is a notable absence of comprehensive quantitative data on its solubility and stability. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically determine these critical parameters. A thorough understanding of the solubility and stability of 1-Bromo-3-ethyladamantane will facilitate more efficient process development, lead to improved formulation strategies, and ensure the overall quality and reliability of its use in the synthesis of novel therapeutic agents.

References

- BenchChem. (2025). Application Notes and Protocols for the Derivatization of Adamantane Compounds for Analytical Detection.

-

ChemSynthesis. (2025). 1-bromo-3-ethyladamantane - 878-61-5, C12H19Br, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]

-

Sobczak, A., Muszalska, I., Rohowska, P., Inerowicz, T., Dotka, H., & Jelińska, A. (2013). Determination of adamantane derivatives in pharmaceutical formulations by using spectrophotometric UV-Vis method. Drug Development and Industrial Pharmacy, 39(5), 657–661. [Link]

- PubChem. (n.d.). 1-Bromo-3-methyladamantane.

-

ChemSynthesis. (2025). 1-bromo-3-methyladamantane - 702-77-2, C11H17Br, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]

-

Wikipedia. (2023). Adamantane. Retrieved from [Link]

-

Kumar, S., & Guru Row, T. N. (2021). Probing the Effect of Halogen Substituents (Br, Cl, and F) on the Non-covalent Interactions in 1-(Adamantan-1-yl)-3-arylthiourea Derivatives: A Theoretical Study. ACS Omega, 6(7), 4867–4879. [Link]

-

Fort, R. C., & Schleyer, P. von R. (1964). Adamantane: Consequences of the Diamondoid Structure. Chemical Reviews, 64(3), 277–300. [Link]

-

Khan, I., et al. (2022). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Molecules, 27(3), 993. [Link]

-

Mary, Y. S., et al. (2021). Spectroscopic, Docking and MD Simulation Analysis of an Adamantane Derivative with Solvation Effects in Different Solvents. Journal of Molecular Structure, 1230, 129881. [Link]

-

Płaziński, W., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2024. [Link]

-

Chemsrc. (2025). 1-Bromo-3-methyladamantane | CAS#:702-77-2. Retrieved from [Link]

-

ResearchGate. (2023). Halogenation effects on the bridgehead position of the adamantane molecule. Retrieved from [Link]

-

Fokin, A. A., et al. (2015). Cluster halogenation of adamantane and its derivatives with bromine and iodine monochloride. Organic & Biomolecular Chemistry, 13(35), 9264–9272. [Link]

-

Bajaj, S., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 831–842. [Link]

-

MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

-

ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

-

BioPharm International. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 1-BROMO-3-ETHYLADAMANTANE | CAS 878-61-5. Retrieved from [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 1-BROMO-3-ETHYLADAMANTANE | CAS 878-61-5 [matrix-fine-chemicals.com]

- 3. 1-BROMO-3-ETHYLADAMANTANE CAS#: 878-61-5 [m.chemicalbook.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. acdlabs.com [acdlabs.com]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Spectroscopic Investigation of 1-Bromo-3-ethyladamantane: A Predictive Analysis for Researchers

An In-depth Technical Guide

This guide provides a comprehensive analysis of the expected spectroscopic data for 1-Bromo-3-ethyladamantane, a substituted diamondoid of interest in medicinal chemistry and materials science. Given the sparse availability of published experimental spectra for this specific molecule, this document serves as a predictive guide for researchers, leveraging established spectroscopic principles and comparative data from analogous adamantane derivatives. The content herein is designed to assist in the structural verification and characterization of synthesized 1-Bromo-3-ethyladamantane.

Introduction: The Adamantane Cage in Drug Discovery and Materials Science

Adamantane and its derivatives are recognized for their unique physicochemical properties, including high thermal stability, lipophilicity, and a rigid cage-like structure.[1] These characteristics make them valuable scaffolds in drug design, enabling modulation of a molecule's pharmacokinetic and pharmacodynamic profile.[1] Furthermore, the predictable geometry of the adamantane core provides a robust framework for the rational design of novel materials.[2] Accurate structural elucidation of substituted adamantanes is paramount, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor.[3] This guide will focus on the predicted spectroscopic signature of 1-Bromo-3-ethyladamantane, providing a foundational reference for its synthesis and characterization.

Predicted Spectroscopic Data and Interpretation

The introduction of an ethyl group and a bromine atom at the bridgehead positions (C1 and C3) of the adamantane cage breaks the high symmetry of the parent molecule, leading to a more complex and informative set of spectra.[3] The following sections detail the anticipated NMR, IR, and MS data for 1-Bromo-3-ethyladamantane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise connectivity of atoms in a molecule.[4] For 1-Bromo-3-ethyladamantane, both ¹H and ¹³C NMR will provide distinct signals corresponding to the ethyl group and the adamantyl cage protons and carbons.

The ¹H NMR spectrum is expected to show signals for the ethyl group protons and a series of multiplets for the adamantane cage protons. The chemical shifts are influenced by the electronegativity of the bromine atom and the anisotropic effects of the C-C bonds within the cage.

Table 1: Predicted ¹H NMR Spectral Data for 1-Bromo-3-ethyladamantane (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale |

| Adamantane CH₂ (adjacent to C-Br) | ~2.2 - 2.4 | Broad singlet / Multiplet | 6H | Deshielded due to the inductive effect of the bromine atom. |

| Adamantane CH | ~2.0 - 2.2 | Broad singlet / Multiplet | 1H | Bridgehead proton. |

| Adamantane CH₂ | ~1.6 - 1.8 | Multiplet | 6H | Protons of the adamantane cage. |

| Ethyl CH₂ | ~1.4 - 1.6 | Quartet (q) | 2H | Methylene protons of the ethyl group, split by the adjacent methyl protons. |

| Ethyl CH₃ | ~0.8 - 1.0 | Triplet (t) | 3H | Methyl protons of the ethyl group, split by the adjacent methylene protons. |

The proton-decoupled ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and its proximity to electronegative substituents.

Table 2: Predicted ¹³C NMR Spectral Data for 1-Bromo-3-ethyladamantane (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-Br | ~65 - 70 | Quaternary carbon attached to the highly electronegative bromine atom. |

| C-CH₂CH₃ | ~35 - 40 | Quaternary carbon of the adamantane cage attached to the ethyl group. |

| Adamantane CH | ~40 - 45 | Bridgehead methine carbon. |

| Adamantane CH₂ | ~30 - 35 | Methylene carbons of the adamantane cage. |

| Ethyl CH₂ | ~25 - 30 | Methylene carbon of the ethyl group. |

| Ethyl CH₃ | ~8 - 12 | Methyl carbon of the ethyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.[5] The IR spectrum of 1-Bromo-3-ethyladamantane is expected to be dominated by C-H and C-Br stretching and bending vibrations.

Table 3: Predicted IR Absorption Bands for 1-Bromo-3-ethyladamantane

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2850 - 2960 | C-H stretch (alkane) | Strong |

| 1450 - 1470 | C-H bend (CH₂) | Medium |

| 1370 - 1390 | C-H bend (CH₃) | Medium |

| 550 - 650 | C-Br stretch | Medium to Strong |

The spectrum will be characterized by the strong C-H stretching absorptions just below 3000 cm⁻¹ and the characteristic C-Br stretching frequency in the fingerprint region. The adamantane cage itself also gives rise to a series of characteristic absorptions.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.[7] For 1-Bromo-3-ethyladamantane, electron ionization (EI) is a common technique that will induce fragmentation.

Table 4: Predicted Key Fragments in the Mass Spectrum of 1-Bromo-3-ethyladamantane

| m/z | Fragment | Rationale |

| 242/244 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine (⁷⁹Br and ⁸¹Br).[8] |

| 163 | [M - Br]⁺ | Loss of the bromine radical, a common fragmentation pathway for alkyl bromides, resulting in a stable tertiary adamantyl cation. |

| 135 | [Adamantyl]⁺ | Further fragmentation of the [M - Br]⁺ ion. |

| 107 | [C₈H₁₁]⁺ | Common fragment in adamantane derivatives.[9] |

The presence of the M/M+2 isotopic pattern is a definitive indicator of a bromine-containing compound. The base peak is expected to be at m/z 163, corresponding to the stable 3-ethyladamantyl-1-cation.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring high-quality spectroscopic data for 1-Bromo-3-ethyladamantane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 10-20 mg of 1-Bromo-3-ethyladamantane in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[3]

-

Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.[9]

-

¹H NMR Acquisition :

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover a range of -1 to 10 ppm.

-

Use a 90° pulse with a relaxation delay of 5 seconds to ensure full relaxation of all protons.

-

Accumulate at least 16 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).

-

Set the spectral width to cover a range of 0 to 220 ppm.

-

Use a 30° pulse with a relaxation delay of 2 seconds.

-

Accumulate a sufficient number of scans (typically >1024) to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

-

Data Processing : Process the acquired Free Induction Decays (FIDs) with an exponential window function before Fourier transformation. Phase and baseline correct the spectra. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.[10]

Infrared (IR) Spectroscopy

-

Sample Preparation : As 1-Bromo-3-ethyladamantane is likely a solid or high-boiling liquid at room temperature, prepare the sample as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.

-

Thin Film : Place a small drop of the neat liquid or a concentrated solution in a volatile solvent (e.g., dichloromethane) onto a salt plate. If a solution is used, allow the solvent to evaporate completely. Cover with a second salt plate.

-

KBr Pellet : Mix 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment.

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing : The acquired spectrum should be baseline corrected and displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

-

Sample Introduction : For a volatile compound like 1-Bromo-3-ethyladamantane, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for sample introduction and separation from any potential impurities.

-

Instrumentation : Utilize a GC-MS system equipped with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

-

GC Conditions :

-

Column : Use a non-polar capillary column (e.g., DB-5ms).

-

Injection : Inject a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Temperature Program : Start with an initial oven temperature of around 50°C, hold for 1-2 minutes, then ramp the temperature at a rate of 10-20°C/min to a final temperature of 250-280°C.

-

-

MS Conditions :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Range : Scan from m/z 40 to 400.

-

-

Data Analysis : Identify the peak corresponding to 1-Bromo-3-ethyladamantane in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and key fragment ions.

Visualizing Molecular Structure and Fragmentation

Visual representations are crucial for understanding the three-dimensional structure of 1-Bromo-3-ethyladamantane and its behavior in the mass spectrometer.

Caption: 3D representation of 1-Bromo-3-ethyladamantane.

Caption: Proposed key fragmentation pathway for 1-Bromo-3-ethyladamantane in EI-MS.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of 1-Bromo-3-ethyladamantane. By understanding the expected spectroscopic signatures, researchers can more confidently identify and characterize this compound in their synthetic endeavors. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. The structural and fragmentation diagrams serve as valuable visual aids for interpreting the complex data obtained from these powerful analytical techniques. This guide is intended to be a valuable resource for scientists and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

References

- BenchChem. (2025). Validating the Structure of 1-Bromo-3,5-dimethyladamantane: A Spectroscopic Comparison.

- W. F. Pacquing, et al. (2001). A high pressure FT-IR spectroscopic study of phase transitions in 1-chloro- and 1-bromoadamantane. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(5), 1061-1071.

- BenchChem. (2025). Confirming the Structure of Synthesized Adamantane Compounds: A Comparative Guide to ¹H and ¹³C NMR Spectroscopy.

- Fort, R. C., & Schleyer, P. V. R. (1964). The Proton Magnetic Resonance Spectra of Adamantane and Its Derivatives. The Journal of Organic Chemistry, 29(11), 3195-3200.

- Dolejšek, Z., & Novák, P. (1975). Mass spectral fragmentation of substituted adamantane-2,4-diones.

- Duddeck, H., & Hollowood, F. (1979). 13C NMR spectra of adamantane derivatives. Journal of the Chemical Society, Perkin Transactions 2, (3), 360-363.

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). 1H- and 13C-NMR for. Retrieved from [Link]

- Singh, V., & Das, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem, 7(1), 1-10.

-

Moorpark College. (n.d.). Experiment #16 – Introduction to IR and NMR Spectroscopy. Retrieved from [Link]

- Martin, G. E., & Williams, A. J. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC.

- Kukk, E., et al. (2020). Resonant Inner-Shell Photofragmentation of Adamantane (C10H16). The Journal of Physical Chemistry A, 124(40), 8144-8153.

-

Organic Chemistry Lab Videos. (2020, September 24). Unknown Organic Spectra Experiment Part 2 Solving an Example Unknown [Video]. YouTube. [Link]

- Makatini, M. M., et al. (2019). Trends in NMR Structural Elucidation Of Polycyclic Cages, Namely: Adamantane, Pentacycloundecane and Trishomocubane. South African Journal of Chemistry, 72, 1-13.

-

Wikipedia. (2023, October 27). Fragmentation (mass spectrometry). Retrieved from [Link]

- BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Bromo-1-butene.

-

Chem Help ASAP. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane [Video]. YouTube. [Link]

-

Mnova. (2023, February 17). Mnova Tip 6 - Accurate NMR Prediction for your reagents and products [Video]. YouTube. [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

ResearchGate. (n.d.). (Color online) Interpolated IR spectra between the single molecule.... Retrieved from [Link]

- BenchChem. (2025). Adamantane Derivatives: A Comparative Analysis of Experimental and Computational Methodologies.

-

Spectroscopy Magazine. (2022, December 1). Infrared Spectroscopy of Polymers, IX: Pendant Ester Polymers and Polycarbonates. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025, October 17). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Retrieved from [Link]

Sources

- 1. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. moorparkcollege.edu [moorparkcollege.edu]

- 6. A high pressure FT-IR spectroscopic study of phase transitions in 1-chloro- and 1-bromoadamantane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Theoretical Conformational Analysis of 1-Bromo-3-ethyladamantane

Abstract

Adamantane and its derivatives represent a critical class of scaffolds in medicinal chemistry and materials science, prized for their rigid, three-dimensional structure that imparts unique physicochemical properties.[1] The biological activity and material characteristics of these compounds are intrinsically linked to the spatial arrangement of their substituents. This technical guide provides a comprehensive, in-depth protocol for the theoretical conformational analysis of 1-Bromo-3-ethyladamantane, a representative 1,3-disubstituted adamantane derivative. We will explore the foundational principles of conformational isomerism in the adamantane cage, detail a robust computational workflow using Density Functional Theory (DFT), and outline methods for validating theoretical predictions. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to understand and predict the behavior of substituted adamantanes.

Introduction: The Significance of Adamantane Conformation

The adamantane moiety, a rigid cage-like hydrocarbon, is a privileged scaffold in drug design, valued for its lipophilicity, metabolic stability, and ability to orient substituents in well-defined vectors.[2] When substituents are introduced onto the adamantane core, particularly at the bridgehead (tertiary) positions, the potential for conformational isomerism arises. In the case of 1-Bromo-3-ethyladamantane, the flexible ethyl group at the C3 position can adopt different spatial orientations relative to the adamantane cage.

These orientations, or conformations, are not energetically equivalent. The subtle interplay of steric and electronic effects dictates the preferred conformation, which in turn influences the molecule's overall shape, dipole moment, and how it interacts with biological targets or other molecules in a material. A thorough understanding of the conformational landscape is therefore paramount for rational drug design and the development of novel materials.

This guide will focus on the two primary low-energy conformers of 1-Bromo-3-ethyladamantane, arising from the rotation of the ethyl group, which can be broadly classified by the orientation of the terminal methyl group relative to the adamantane core. For simplicity in this guide, we will refer to the conformer where the ethyl group is oriented away from the bulk of the adamantane cage as the anti (or equatorial-like) conformer and the conformer where the ethyl group is oriented towards the cage as the syn (or axial-like) conformer, drawing an analogy to the well-understood conformational analysis of substituted cyclohexanes.

Theoretical Framework: Causality Behind Computational Choices

To accurately model the conformational preferences of 1-Bromo-3-ethyladamantane, we employ quantum mechanical calculations, specifically Density Functional Theory (DFT). This choice is predicated on its proven balance of computational efficiency and accuracy for organic molecules.

The Choice of DFT Functional and Basis Set

For our theoretical calculations, we will utilize the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. B3LYP is a hybrid functional that has demonstrated robust performance for a wide range of organic molecules and is a workhorse in computational chemistry.[3][4]

The functional will be paired with the 6-31G(d) (or 6-31G)* basis set. This Pople-style basis set provides a good compromise between accuracy and computational cost for molecules of this size. The "(d)" indicates the inclusion of polarization functions on heavy (non-hydrogen) atoms, which are essential for describing the anisotropic electron distribution in molecules with heteroatoms like bromine and for accurately modeling the steric repulsion that governs conformational energies.

The Importance of Geometry Optimization and Frequency Calculations

A key aspect of this theoretical investigation is to locate the stationary points on the potential energy surface corresponding to the different conformers. This is achieved through geometry optimization , an iterative process that adjusts the molecular geometry to find a structure with the minimum possible energy.[5]

Following optimization, a frequency calculation is crucial for two reasons:

-

Confirmation of a True Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of an imaginary frequency indicates a transition state (a saddle point on the potential energy surface) rather than a stable conformer.[6]

-

Thermodynamic Properties: Frequency calculations provide the zero-point vibrational energy (ZPVE), thermal energy, and entropy, which are necessary for calculating the Gibbs free energy of each conformer.

Experimental Protocol: A Self-Validating System

This section outlines a detailed, step-by-step methodology for the theoretical conformational analysis of 1-Bromo-3-ethyladamantane using the Gaussian suite of programs. This protocol is designed to be a self-validating system, where each step builds upon the previous one to ensure the reliability of the final results.

Step 1: Generation of Initial Structures

-

Using a molecular modeling program such as GaussView, construct the 1-Bromo-3-ethyladamantane molecule.

-

Generate two initial structures corresponding to the anticipated anti and syn conformers by rotating the dihedral angle of the C-C bond of the ethyl group.

-

Perform a preliminary, low-level molecular mechanics optimization on each structure to obtain a reasonable starting geometry.

Step 2: Geometry Optimization and Frequency Calculation

-

For each initial structure, create a Gaussian input file. The route section of the input file should specify the following keywords: #p Opt Freq B3LYP/6-31G(d) Geom=Connectivity

-

Specify a descriptive title for the calculation (e.g., "1-Bromo-3-ethyladamantane - anti conformer").

-

Define the charge (0) and spin multiplicity (singlet) of the molecule.

-

Provide the Cartesian coordinates of the atoms for each conformer.

-

Submit the calculation to the Gaussian program.[8]

Step 3: Analysis of Results and Confirmation of Minima

-

Upon completion of the calculations, examine the output files. Verify that the optimizations terminated normally.

-

For each optimized structure, inspect the results of the frequency calculation. Confirm that there are no imaginary frequencies, thus verifying that each structure is a true energy minimum.[6]

-

Extract the electronic energy (E), the zero-point vibrational energy (ZPVE), and the Gibbs free energy (G) for each conformer from the output files.

Step 4: Calculation of Relative Energies and Boltzmann Population

-

Calculate the relative Gibbs free energy (ΔG) between the two conformers using the following equation: ΔG = G_(syn) - G_(anti)

-

The relative population of the two conformers at a given temperature (e.g., 298.15 K) can be calculated using the Boltzmann distribution equation:[9][10]

Population Ratio (syn/anti) = exp(-ΔG / RT)

Where:

-

R is the ideal gas constant (8.314 J/mol·K)

-

T is the temperature in Kelvin.

-

-

The percentage population of each conformer can then be determined.

Data Presentation and Visualization

Quantitative Data Summary

The calculated energies and populations should be summarized in a clear and concise table for easy comparison.

| Conformer | Electronic Energy (Hartree) | ZPVE Corrected Energy (Hartree) | Gibbs Free Energy (Hartree) | Relative Gibbs Free Energy (kcal/mol) | Population (%) at 298.15 K |

| anti | Value | Value | Value | 0.00 | Value |

| syn | Value | Value | Value | Value | Value |

Note: The values in this table are placeholders and would be populated with the results from the actual calculations.

Experimental Workflow Diagram

The computational workflow can be visualized using the following diagram:

Caption: Conformational equilibrium between the anti and syn forms of 1-Bromo-3-ethyladamantane.

Authoritative Grounding and Validation

The trustworthiness of theoretical calculations is significantly enhanced through validation against experimental data. For conformational analysis, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool. [11]

Validation through NMR Spectroscopy

The different spatial arrangements of the ethyl group in the anti and syn conformers will result in distinct chemical environments for the protons and carbons of the ethyl group and the adjacent adamantane cage. This will lead to differences in their NMR chemical shifts.

By calculating the NMR shielding tensors for the optimized geometries of both conformers (using a method like GIAO), it is possible to predict their NMR spectra. A comparison of the population-weighted average of the calculated spectra with the experimental NMR spectrum can provide strong evidence for the accuracy of the computed conformational equilibrium.

Conclusion

This technical guide has provided a comprehensive and scientifically grounded protocol for the theoretical conformational analysis of 1-Bromo-3-ethyladamantane. By following the detailed steps for structure generation, DFT-based geometry optimization and frequency calculations, and subsequent data analysis, researchers can gain valuable insights into the conformational preferences of this and other substituted adamantane derivatives. The emphasis on validation through comparison with experimental data ensures the scientific integrity of the computational results. This approach empowers researchers in drug discovery and materials science to make more informed decisions in the design and development of novel adamantane-based molecules.

References

-

Quantum Guruji. (2023, July 10). How to eliminate negative/imaginary frequency in Gaussian during geometry optimization. YouTube. [Link]

-

Quantum Guruji. (2022, December 31). Geometry Optimization and Thermodynamic Properties Calculations Using DFT in Gaussian. YouTube. [Link]

-

Gaussian, Inc. (2020). Freq. Gaussian 16 Manual. [Link]

-

Pinto, B., et al. (2020). Conformational analysis by NMR and molecular dynamics of adamantane-doxorubicin prodrugs and their assemblies with β-cyclodextrin: A focus on the design of platforms for controlled drug delivery. Bioorganic & Medicinal Chemistry, 28(13), 115510. [Link]

-

Williams, D. (2021, September 8). Gaussian Opt+Freq Output Tour and Pro Tips 5382 2021 Lecture. YouTube. [Link]

-

Medium. (2023, September 8). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. [Link]

-

Research Triangle Institute. (n.d.). Computational methods for conformational analysis of unsymmetrical 1,3-diamines. [Link]

-

Harris, R. K., & Becker, E. D. (2022). Solid-state chemical-shift referencing with adamantane. Journal of Magnetic Resonance, 340, 107231. [Link]

-

Aberystwyth University. (n.d.). Boltzmann statistics. IMAPS Computing Support. [Link]

-

Calistry. (n.d.). Relative Population of rotational energy states : Boltzmann Distribution Calculator. [Link]

-

Badran, I. (2022, October 7). Computational Chemistry Gaussian Optimization & Frequency Tutorial. YouTube. [Link]

-

ResearchGate. (n.d.). Calculated relative energies and % Boltzmann populations of the lowest-energy tautomers of [2-TU-H]. [Link]

-

National Center for Biotechnology Information. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. PubMed Central. [Link]

Sources

- 1. Computational methods for conformational analysis of unsymmetrical 1,3-diamines | RTI [rti.org]

- 2. m.youtube.com [m.youtube.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. gaussian.com [gaussian.com]

- 8. medium.com [medium.com]

- 9. Boltzmann statistics :: Thermodynamics :: Rudi Winter's web space [support.imaps.aber.ac.uk]

- 10. Relative Population of rotational energy states : Boltzmann Distribution Calculator | Calistry [calistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 1-Bromo-3-ethyladamantane: Discovery, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-3-ethyladamantane, a functionalized diamondoid hydrocarbon. While not as extensively documented as some of its counterparts used in blockbuster drugs, this molecule serves as a valuable case study in the principles of adamantane chemistry. This document delves into the historical context of adamantane functionalization, outlines the logical synthetic pathways to 1-Bromo-3-ethyladamantane, provides detailed theoretical experimental protocols, and discusses the analytical techniques required for its structural elucidation. This guide is intended for researchers, scientists, and professionals in drug discovery and materials science who are engaged in the synthesis and application of caged hydrocarbon scaffolds.

Introduction: The Adamantane Scaffold in Modern Science

First isolated from petroleum in 1933, adamantane is a unique, rigid, and highly symmetrical tricyclic alkane with a cage-like structure resembling a subunit of the diamond lattice. Its remarkable physicochemical properties, including high thermal stability, lipophilicity, and a three-dimensional structure, have made it a privileged scaffold in medicinal chemistry and materials science.[1] The incorporation of the adamantane moiety into a drug molecule can significantly enhance its pharmacokinetic profile by increasing its lipophilicity, which can improve membrane permeability and bioavailability. Furthermore, the rigid nature of the adamantane cage allows for a precise spatial orientation of functional groups, leading to optimized interactions with biological targets.

The history of adamantane in medicine began with the discovery of the antiviral activity of amantadine (1-aminoadamantane). This paved the way for the development of other successful adamantane-based drugs, such as memantine, an NMDA receptor antagonist for the treatment of Alzheimer's disease, and saxagliptin, a DPP-4 inhibitor for type 2 diabetes. The synthesis of functionalized adamantanes, therefore, remains a critical area of research for the development of new therapeutic agents and advanced materials. This guide focuses on a specific, less-documented derivative, 1-Bromo-3-ethyladamantane, to illustrate the fundamental principles of adamantane chemistry.

The Synthetic Journey to 1-Bromo-3-ethyladamantane: A Logical Approach

While a singular "discovery" paper for 1-Bromo-3-ethyladamantane is not prominent in the scientific literature, its synthesis can be logically deduced from well-established methodologies for the functionalization of the adamantane core. The most rational synthetic strategy involves a two-step process: the introduction of an ethyl group at a bridgehead position, followed by the selective bromination at another tertiary carbon.

Step 1: Synthesis of the Precursor, 1-Ethyladamantane

The initial step is the alkylation of the adamantane core to produce 1-ethyladamantane. The Friedel-Crafts alkylation is a classic and effective method for this transformation.[2][3] This reaction involves the electrophilic substitution of a proton on the adamantane cage with an ethyl group, typically using an ethyl halide in the presence of a Lewis acid catalyst.

Causality of Experimental Choices:

-

Adamantane: The starting material, a readily available hydrocarbon.

-

Ethyl Bromide: The ethylating agent, chosen for its reactivity and commercial availability.

-

Aluminum Chloride (AlCl₃): A strong Lewis acid catalyst is required to generate the ethyl cation or a polarized complex from ethyl bromide, which acts as the electrophile.[2] The catalyst facilitates the cleavage of the C-Br bond.

-

Inert Solvent: A non-reactive solvent such as carbon disulfide or a halogenated hydrocarbon is typically used to dissolve the reactants and facilitate the reaction while remaining inert to the strong Lewis acid.

Experimental Protocol: Friedel-Crafts Alkylation of Adamantane

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add adamantane (1.0 eq) and the chosen inert solvent.

-

Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (1.1 eq).

-

Addition of Alkylating Agent: Add ethyl bromide (1.2 eq) dropwise from the dropping funnel to the stirred suspension over 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-3 hours, or until the reaction is complete as monitored by gas chromatography (GC).

-

Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of ice-water. Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 1-ethyladamantane can be purified by distillation or column chromatography on silica gel.

Diagram of the Synthetic Workflow for 1-Ethyladamantane:

Caption: Two-step synthesis of 1-Bromo-3-ethyladamantane.

Structural Validation and Characterization

The unequivocal identification of 1-Bromo-3-ethyladamantane requires a combination of spectroscopic techniques. While specific spectral data for this exact compound is not readily available in public databases, we can predict the expected spectral features based on its structure and data from analogous compounds such as 1-Bromo-3,5-dimethyladamantane and 1-Bromo-3-methyladamantane. [4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the overlapping signals of the adamantane cage protons. Key features would include a quartet and a triplet corresponding to the ethyl group protons. The protons on the adamantane cage would appear as a series of broad multiplets in the upfield region (typically 1.5-2.5 ppm). The presence of the electron-withdrawing bromine atom would cause a downfield shift of the protons on the adjacent carbons.

-

¹³C NMR: The carbon NMR spectrum would provide more definitive structural information. We would expect to see distinct signals for the two carbons of the ethyl group. The adamantane cage would show several signals corresponding to the methine (CH) and methylene (CH₂) carbons. The bridgehead carbon attached to the bromine atom would be significantly deshielded and appear at a characteristic downfield chemical shift (typically around 60-70 ppm). The other bridgehead carbon attached to the ethyl group would also be deshielded, but to a lesser extent.

Mass Spectrometry (MS)

The mass spectrum would provide the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): A pair of peaks of nearly equal intensity for the molecular ion would be expected due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). For C₁₂H₁₉Br, the expected molecular weights are 242 and 244 g/mol . [7]* Fragmentation Pattern: The most prominent fragmentation would likely be the loss of the bromine atom to give a stable tertiary adamantyl cation at m/z 163 (M-Br)⁺. Further fragmentation of the adamantane cage and the ethyl group would also be observed.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the C-H and C-Br bonds.

-

C-H Stretching: Strong absorptions in the region of 2850-3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds of the adamantane cage and the ethyl group.

-

C-H Bending: Absorptions in the 1350-1470 cm⁻¹ region due to the bending vibrations of the CH₂ and CH₃ groups.

-

C-Br Stretching: A characteristic absorption in the fingerprint region, typically between 500 and 600 cm⁻¹, corresponding to the C-Br stretching vibration.

Table of Predicted Spectroscopic Data:

| Spectroscopic Technique | Predicted Key Features for 1-Bromo-3-ethyladamantane |

| ¹H NMR | - Triplet and quartet for the ethyl group.- Complex multiplets for adamantane cage protons (1.5-2.5 ppm). |

| ¹³C NMR | - Signals for ethyl group carbons.- Signal for C-Br at ~60-70 ppm.- Multiple signals for adamantane CH and CH₂ carbons. |

| Mass Spec (EI, m/z) | - Molecular Ion (M⁺): 242/244 (isotope pattern).- Key Fragment: 163 (M-Br)⁺. |

| IR (cm⁻¹) | - C-H stretching: 2850-3000.- C-H bending: 1350-1470.- C-Br stretching: 500-600. |

Applications and Future Perspectives

While 1-Bromo-3-ethyladamantane is not currently a key intermediate for any major pharmaceutical, its synthesis and characterization provide a valuable platform for understanding the chemistry of functionalized adamantanes. As a building block, it can be used to introduce the 3-ethyladamantyl moiety into various molecular scaffolds. The bromine atom serves as a versatile handle for further chemical transformations, such as nucleophilic substitution, cross-coupling reactions, and elimination, opening up avenues for the synthesis of a diverse range of novel adamantane derivatives. These new compounds could be screened for biological activity in various therapeutic areas or explored for their properties in materials science, for example, in the development of new polymers or liquid crystals.

Conclusion

This technical guide has provided a comprehensive overview of the discovery, synthesis, and characterization of 1-Bromo-3-ethyladamantane. By leveraging established principles of adamantane chemistry, a logical and efficient synthetic route has been outlined, starting from the Friedel-Crafts alkylation of adamantane to yield 1-ethyladamantane, followed by electrophilic bromination. The guide has also detailed the expected spectroscopic signatures for the unambiguous identification of the target molecule. While this specific compound may not have immediate large-scale applications, the methodologies and concepts discussed herein are fundamental to the broader field of adamantane chemistry and will be of value to researchers and scientists working on the development of novel adamantane-based molecules for a wide range of applications.

References

-

Adamantane in Drug Delivery Systems and Surface Recognition. Molecules.

-

Validating the Structure of 1-Bromo-3,5-dimethyladamantane: A Spectroscopic Comparison. Benchchem.

-

Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry.

-

Various synthetic methods for the preparation of functionalized adamantane compounds. ResearchGate.

-

Synthetic Routes for Functionalized Adamantane Derivatives: Application Notes and Protocols. Benchchem.

-

Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC.

-

adamantane - Organic Syntheses Procedure. Organic Syntheses.

-

A New Method for the Synthesis of 1-(1-Isocyanoethyl)adamantane. MDPI.

-

The synthesis of 1‐ and 2‐alkyladamantanes. Scite.ai.

-

Synthesis and Chemical Transformations of 1-Aryladamantanes. ResearchGate.

-

Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI.

-

Friedel Crafts Reaction. Sathee Jee.

-

Process for the preparation of 1-adamantane derivatives. Google Patents.

-

Friedel–Crafts reaction. Wikipedia.

-

Application Notes and Protocols for the Regioselective Synthesis of 1,4-Adamantanediol. Benchchem.

-

1-bromo-3-ethyladamantane - 878-61-5, C12H19Br, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.

-

1-Bromo-3,5-dimethyladamantane. PubChem.

-

1-Bromo-3-methyladamantane. PubChem.

-

The synthesis of 1‐ and 2‐alkyladamantanes. ResearchGate.

-

Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. PMC.

-

1-bromo-3-ethynyladamantane (C12H15Br). PubChemLite.

-

1-Bromoadamantane. NIST WebBook.

-

1-Bromoadamantane(768-90-1) 13C NMR spectrum. ChemicalBook.

-

Butane, 1-bromo-3-methyl-. NIST WebBook.

-

13C NMR spectra of adamantane derivatives.

-

Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC.

-

1-Bromo-3,5-dimethyladamantane 98 941-37-7. Sigma-Aldrich.

-

1-Bromo-3-methylbutane(107-82-4) IR Spectrum. ChemicalBook.

-

1-BROMO-3-METHYLADAMANTANE(702-77-2) 1H NMR spectrum. ChemicalBook.

-

Application Notes and Protocols for Friedel-Crafts Alkylation using 1-Bromoadamantane. Benchchem.

-

Electrophilic Activation of Molecular Bromine Mediated by I(III). ChemRxiv.

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.

-

Friedel-Crafts Alkylation and Acylation Reaction. Organic Chemistry Tutor.

-

Chem 334: Electrophilic Bromination of Acetanilide. YouTube.

Sources

- 1. Direct radical functionalization methods to access substituted adamantanes and diamondoids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1-Bromo-3,5-dimethyladamantane | C12H19Br | CID 98317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Bromo-3-methyladamantane | C11H17Br | CID 429462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemsynthesis.com [chemsynthesis.com]

The 3-Ethyladamantane Scaffold: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

The adamantane cage, a rigid and lipophilic hydrocarbon, has long been recognized as a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure imparts favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules. Among the myriad of its derivatives, the 3-ethyladamantane scaffold is emerging as a promising core for the development of novel therapeutics. This technical guide provides an in-depth exploration of the synthesis, biological activities, and potential research applications of 3-ethyladamantane derivatives. We will delve into the causal relationships behind experimental designs, present detailed protocols, and offer insights into the future directions of this exciting area of drug discovery.

Introduction: The Significance of the Adamantane Core and the 3-Ethyl Substitution

The adamantane moiety, with its diamondoid structure, offers a unique combination of rigidity, lipophilicity, and metabolic stability.[1] This makes it an attractive building block in drug design, as its incorporation into a molecule can enhance membrane permeability, improve target binding, and reduce metabolic degradation.[1] The substitution pattern on the adamantane cage plays a crucial role in modulating its biological activity. The 3-position, a tertiary carbon, is a key site for functionalization.

The introduction of an ethyl group at the 3-position of the adamantane scaffold presents a compelling strategy for several reasons:

-

Modulation of Lipophilicity: The ethyl group increases the lipophilicity of the adamantane core, which can influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This modification can be critical for optimizing drug-like properties.

-

Steric Influence on Target Binding: The ethyl group provides additional steric bulk compared to a methyl group or an unsubstituted adamantane. This can lead to more specific and potent interactions with the binding pockets of biological targets, enhancing selectivity and reducing off-target effects.

-

Fine-tuning Pharmacokinetics: The size and nature of the alkyl substituent at the 3-position can influence the rate of metabolism and clearance of the drug, allowing for the fine-tuning of its pharmacokinetic profile.

This guide will explore the practical applications of these principles in the context of antiviral, anticancer, and neuroprotective agent development.

Synthesis of 3-Ethyladamantane Derivatives: A Practical Workflow

The synthesis of 3-ethyladamantane derivatives typically begins with the functionalization of the adamantane core. A common and efficient starting material is 1-bromoadamantane, which can be ethylated via a Friedel-Crafts alkylation reaction.

General Synthesis of 3-Ethyl-1-Adamantanamine

A key intermediate for many biologically active compounds is 3-ethyl-1-adamantanamine. A general, multi-step synthetic approach is outlined below. This workflow is a self-validating system, where the successful isolation and characterization of each intermediate confirms the progression of the synthesis.

Diagram: Synthesis of 3-Ethyl-1-Adamantanamine

Caption: General synthetic workflow for 3-Ethyl-1-adamantanamine.

Experimental Protocol: Synthesis of 3-Ethyl-1-Adamantanamine Hydrochloride [2]

-

Dissolution: Dissolve 1-amino-3-ethyladamantane in a suitable alcohol solvent (e.g., ethanol or isopropanol).

-

Acidification: Slowly add hydrochloric acid to the solution while stirring. The hydrochloride salt will begin to precipitate.

-

Crystallization: Control the pH of the solution to ensure complete precipitation of the salt. Cooling the mixture can aid in crystallization.

-

Isolation: Isolate the 3-ethyl-1-adamantanamine hydrochloride by filtration or centrifugation.

-

Drying: Wash the collected solid with a small amount of cold solvent and dry under vacuum.

This protocol provides a straightforward method for the preparation of the hydrochloride salt, which often has improved stability and handling properties compared to the free base.

Antiviral Applications: Targeting Influenza and Beyond

Adamantane derivatives, most notably amantadine and rimantadine, have a long history as antiviral agents, primarily against the influenza A virus.[3] Their mechanism of action involves the inhibition of the M2 proton ion channel, a crucial component in the viral replication cycle.[4] The 3-ethyladamantane scaffold serves as a promising platform for developing new antiviral drugs with potentially improved efficacy and a broader spectrum of activity.

Mechanism of Action: Blocking Viral Entry and Replication

The lipophilic adamantane cage of 3-ethyladamantane derivatives facilitates their interaction with the lipid membrane of the host cell and the viral envelope. The primary amine group, a common feature in antiviral adamantanes, is thought to interact with the M2 channel, disrupting proton translocation and thereby inhibiting the uncoating of the virus and the release of its genetic material into the host cell.[4]

Diagram: Antiviral Mechanism of Aminoadamantanes

Caption: Inhibition of influenza A virus replication by a 3-ethyladamantane derivative.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on 3-ethyladamantane derivatives are limited, general principles from other aminoadamantanes can be extrapolated. The size and lipophilicity of the alkyl group at the 3-position can influence the binding affinity to the M2 channel. It is hypothesized that the ethyl group may provide a more optimal fit within the hydrophobic pocket of the channel compared to smaller or larger substituents, leading to enhanced antiviral activity.

Anticancer Potential: A Multi-faceted Approach